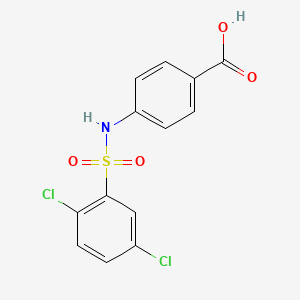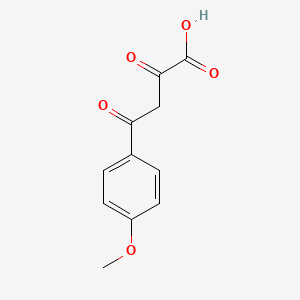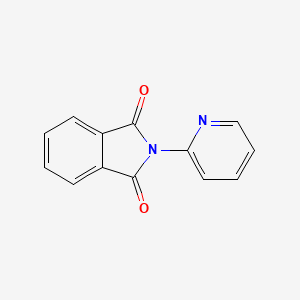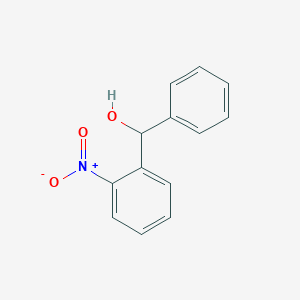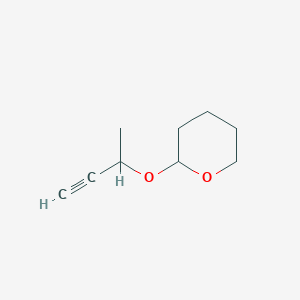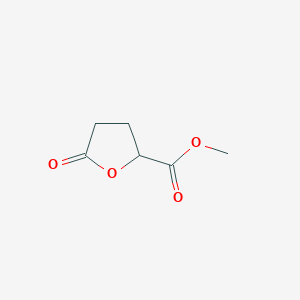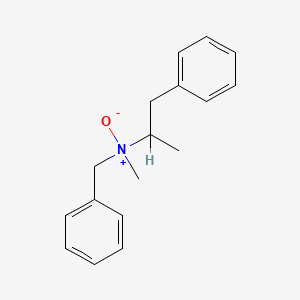
Oxifentorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxifentorex is a chemical compound classified as an amphetamine and described as an anorectic, which means it is intended to suppress appetite. The compound’s IUPAC name is Benzyl (methyl) (1-phenyl-2-propanyl)amine oxide, and it has a molecular formula of C17H21NO with a molar mass of 255.361 g·mol−1 .
Preparation Methods
The synthesis of Oxifentorex involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with methylamine to form N-methylbenzylamine.
Alkylation: The intermediate is then subjected to alkylation with 1-phenyl-2-propanone to form the desired product.
Oxidation: The final step involves the oxidation of the amine to form the amine oxide, resulting in this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Oxifentorex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound back to its amine form.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a model compound to study the behavior of amphetamines and their derivatives.
Biology: Research on its effects on biological systems can provide insights into the mechanisms of appetite suppression and stimulant effects.
Medicine: Although not marketed, it can be studied for its potential therapeutic applications in weight management and treatment of certain neurological conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxifentorex involves its interaction with the central nervous system. As an amphetamine, it likely acts by increasing the release of norepinephrine and dopamine, which are neurotransmitters involved in regulating appetite and mood . This increase in neurotransmitter levels leads to appetite suppression and stimulant effects.
Comparison with Similar Compounds
Oxifentorex can be compared with other similar compounds, such as:
Phentermine: Another anorectic amphetamine used for weight loss.
Methamphetamine: A potent central nervous system stimulant with similar chemical structure but different pharmacological effects.
Fenfluramine: An anorectic drug that was withdrawn from the market due to safety concerns.
This compound is unique in that it has not been marketed, which means its full potential and safety profile have not been fully explored.
Properties
CAS No. |
4075-88-1 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-phenylpropan-2-amine oxide |
InChI |
InChI=1S/C17H21NO/c1-15(13-16-9-5-3-6-10-16)18(2,19)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
LXPCOISGJFXEJE-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC2=CC=CC=C2)[O-] |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


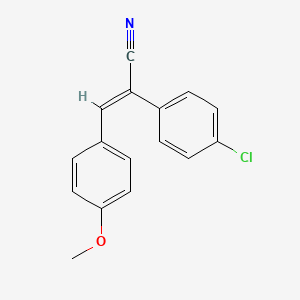
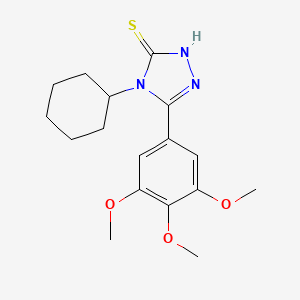
![(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1618709.png)
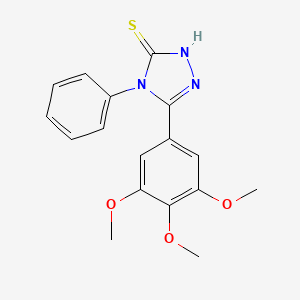
![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)
